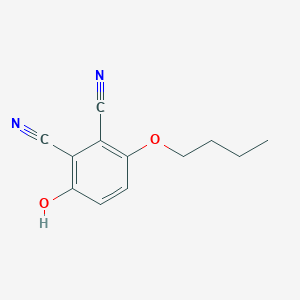
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is also known by its synonyms, 1,2-Benzenedicarbonitrile, 3-butoxy-6-hydroxy, and 4-butoxy-2,3-dicyanophenol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile involves several steps. One common method includes the reaction of 3-butoxyphenol with cyanogen bromide in the presence of a base to form the dicarbonitrile derivative . The reaction conditions typically involve a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
3-Butoxy-4-hydroxybenzene-1,2-dicarbonitrile: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
3-Butoxy-6-methoxybenzene-1,2-dicarbonitrile: The presence of a methoxy group instead of a hydroxy group can alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
75941-32-1 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-butoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-3-6-16-12-5-4-11(15)9(7-13)10(12)8-14/h4-5,15H,2-3,6H2,1H3 |
Clé InChI |
FQRBSQCQTSDWST-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=C(C=C1)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
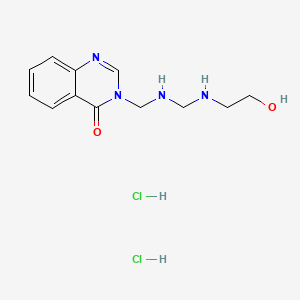

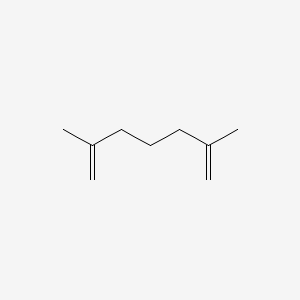

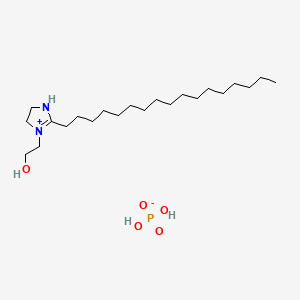

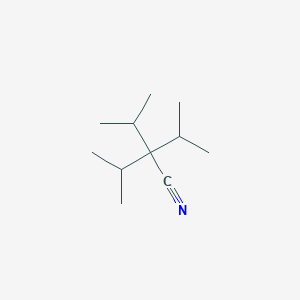

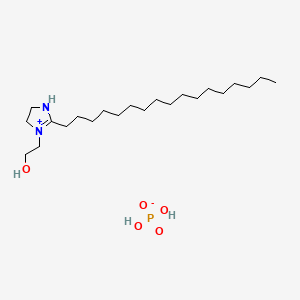
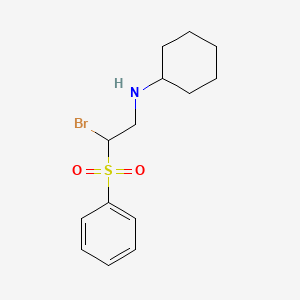

![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
